3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 3-(2,4-Difluorobenzyl) substituent: Enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
- 5-Methyl group: May influence steric hindrance and molecular packing .
Thieno[2,3-d]pyrimidines are studied for antimicrobial and antitumor activities, with substituents dictating specificity and potency .
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]-5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N4O2S2/c1-10-15-19(30-16(10)18-24-17(25-28-18)14-3-2-6-29-14)23-9-26(20(15)27)8-11-4-5-12(21)7-13(11)22/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGRQZGEKJISSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
Starting Materials: 2-Aminothiophene and ethyl acetoacetate.
Reaction Conditions: Cyclization reaction under acidic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
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Reduction
- Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
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Substitution
- The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Materials Science: Its electronic properties could be explored for applications in organic electronics, such as organic field-effect transistors (OFETs).
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, particularly against Mycobacteria.
Anticancer Research: Its ability to interact with specific molecular targets makes it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Used in the development of new therapeutic agents.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it could interfere with signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact on Bioactivity: Replacement of phenyl oxadiazole (e.g., in ) with thiophen-2-yl oxadiazole (target compound) may alter antimicrobial specificity due to thiophene’s sulfur atom and smaller aromatic profile . The 2,4-difluorobenzyl group in the target compound likely enhances metabolic stability compared to non-fluorinated benzyl analogs, a common strategy in medicinal chemistry .
Crystalline stability (high melting points) is consistent across thieno[2,3-d]pyrimidines, suggesting robust solid-state packing .
Antimicrobial Activity Trends
- Alkylation patterns (e.g., 3-position substituents) influence target engagement; fluorinated groups may improve binding to fungal cytochrome P450 enzymes .
Biological Activity
The compound 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antiparasitic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core with various substituents that are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thieno[2,3-d]pyrimidine and oxadiazole moieties exhibit a wide range of biological activities including anticancer, antimicrobial, and antiparasitic properties. The specific compound has shown promising results in various studies.
Anticancer Activity
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Mechanism of Action : The compound has been observed to inhibit various cancer cell lines through multiple pathways:
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : The compound activates apoptotic pathways leading to cell death.
- Inhibition of Kinases : It has been reported to inhibit key kinases involved in cancer progression such as EGFR and VEGFR.
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Case Studies :
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low nanomolar range (9.1 nM for MCF-7) .
- A study reported that derivatives of thieno[2,3-d]pyrimidine showed enhanced antiproliferative activity when combined with other pharmacophores .
Antiparasitic Activity
The oxadiazole derivatives have been noted for their antiparasitic effects:
- Compounds similar to the one discussed have shown activity against Trypanosoma brucei and Plasmodium falciparum, the causative agents of sleeping sickness and malaria respectively .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly influenced by their substituents:
- Fluorine Substitution : The presence of difluorobenzyl enhances lipophilicity and bioavailability.
- Oxadiazole Ring : This moiety contributes to the overall stability and enhances interaction with biological targets.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, the thieno[2,3-d]pyrimidin-4-one core can be constructed via cyclization of 2-aminothiophene derivatives with carbonyl reagents under acidic conditions. The oxadiazole ring is formed using a nitrile oxide cycloaddition with thiophene-2-carbonyl chloride . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps.
- Catalysts : Use of p-TSA (para-toluenesulfonic acid) for acid-catalyzed steps .
- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time and improves regioselectivity .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- NMR : H/C NMR confirms substitution patterns (e.g., difluorobenzyl protons at δ 4.8–5.2 ppm; thiophene protons at δ 7.1–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 483.08) .
- X-ray crystallography : Resolves stereochemistry of the oxadiazole-thiophene linkage .
- HPLC-MS : Purity >98% is achieved using a C18 column (MeCN:H2O = 70:30) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation approaches include:
- Standardized protocols : Use cell lines with validated sensitivity (e.g., HepG2 for anticancer assays) and control for batch-to-batch compound purity .
- Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).
- Metabolite screening : Assess stability in biological matrices (e.g., plasma) via LC-MS to rule out degradation .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Focus on modular modifications:
- Core substitutions : Replace the 2,4-difluorobenzyl group with electron-withdrawing groups (e.g., -CF3) to enhance kinase inhibition .
- Oxadiazole ring : Introduce methyl or chloro substituents to modulate steric bulk and π-π stacking with target proteins .
- Thiophene moiety : Test bioisosteres (e.g., furan) to reduce off-target effects .
- Experimental design : Parallel synthesis of analogs followed by high-throughput screening against a panel of enzymes (e.g., EGFR, VEGFR) .
Q. What in vivo models are suitable for evaluating pharmacokinetic and efficacy profiles?
- Methodological Answer : Prioritize models with translational relevance:
- Pharmacokinetics : Administer the compound (10 mg/kg, IV) in Sprague-Dawley rats; collect plasma samples for LC-MS analysis of , , and bioavailability .
- Efficacy : Use xenograft models (e.g., MDA-MB-231 breast cancer) to assess tumor growth inhibition. Combine with immunohistochemistry to validate target engagement (e.g., apoptosis markers) .
Q. How can computational methods aid in elucidating the mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets (e.g., BRAF V600E mutant) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Corporate Hammett constants of substituents with bioactivity data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
